4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde have been extensively studied. These compounds, including variations like 2-{(E)-[2-(bromoethyl)imino]methyl}-4-bromophenol, are synthesized and characterized using FT-IR, 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction. Their structures typically exhibit a trans configuration around the C=N double bond, and quantum theory of atoms in molecules (QTAIM) is used to investigate intramolecular interactions, highlighting strong hydrogen bonding between nitrogen of imine and oxygen of phenol (Grivani, Tahmasebi, Eskandari, Khalaji, Bruno, & Rudbari, 2013).
Complex Formation and Thermal Analyses : Research on copper(II) and oxido-vanadium(IV) complexes of related Schiff base ligands demonstrates the formation of complexes with distinct geometries. These complexes are characterized through elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction, providing insights into their structural and thermal properties (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Potential Applications
Catalytic and Bioactive Properties : The Schiff base ligands and their metal complexes have been explored for various applications, including as catalysts for chemical reactions and as chemosensors for detecting metal ions. For instance, bromoaniline-based Schiff base chemosensors have been used for the selective detection of Cu2+ and Zn2+ ions, showcasing their potential in environmental monitoring and biochemistry (Das, Mukherjee, Brandão, Seth, Giri, Mati, Samanta, Laha, & Maity, 2021).
Antimicrobial Properties : The antimicrobial properties of certain Schiff base compounds have been investigated, demonstrating moderate activity against various microbial strains. This suggests potential applications in the development of new antimicrobial agents (Zhang, Li, & Kang-Lan, 2008).
properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHFQPGDKDTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol |
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